molecular formula C18H24ClN3O5 B134087 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide CAS No. 170799-32-3

4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide

Cat. No. B134087
M. Wt: 397.9 g/mol
InChI Key: DSSVQOSYYSRMCJ-UHFFFAOYSA-N
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Description

4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide, also known as AEBSF, is a chemical compound . It is commonly used as a protease inhibitor in biochemical and biomedical research.

Scientific Research Applications

Environmental and Toxicological Studies

  • Degradation of Acetaminophen and Related Compounds : A study focused on the advanced oxidation processes (AOPs) used to treat acetaminophen (ACT) in water, which leads to the formation of various by-products. This research underscores the environmental persistence and potential toxicity of acetamide and related compounds, suggesting the critical nature of understanding their degradation pathways for environmental protection (Qutob et al., 2022).

Pharmacology and Drug Development

  • Study on Non-Fentanil Synthetic Opioids : Research into the chemistry and pharmacology of N-substituted benzamides and acetamides, known colloquially as U-drugs, developed in the past for their euphoric effects, illustrates the ongoing interest in synthesizing and studying novel compounds for potential therapeutic or psychoactive applications (Sharma et al., 2018).

Environmental Impact of Chemical Compounds

  • Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review explores how parabens, which are esters of para-hydroxybenzoic acid and structurally related to the compound of interest through their acetamide components, persist in the environment despite treatments aimed at their removal. The study highlights the ubiquity of such compounds in surface waters and sediments, posing potential environmental risks (Haman et al., 2015).

properties

IUPAC Name

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSVQOSYYSRMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434736
Record name 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide

CAS RN

170799-32-3
Record name 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170799-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 19 (1.78 g, 4.9 mmol) and N-chlorosuccinimide (0.687 g, 5.1 mmol, 1.05 equiv) in DMF (30 mL) was stirred for 1 h at 70° C. The reaction mixture was then concentrated under reduced pressure to dryness. The residue was triturated with H2O and the resulting solids were removed by filtration and recrystallized from CH3OH to yield 20 (1.314 g).
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0.687 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name

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